molecular formula C12H16ClNO2 B13198493 2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid CAS No. 1396962-30-3

2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid

Cat. No.: B13198493
CAS No.: 1396962-30-3
M. Wt: 241.71 g/mol
InChI Key: RQEWDLKDPJJMTM-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid is an organic compound with a molecular formula of C12H16ClNO2 It is characterized by the presence of a chlorobenzyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid typically involves the reaction of 3-chlorobenzylamine with 3-methylbutanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid
  • 2-[(3-Bromobenzyl)amino]-3-methylbutanoic acid
  • 2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid

Uniqueness

2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents on the benzyl group .

Properties

CAS No.

1396962-30-3

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C12H16ClNO2/c1-8(2)11(12(15)16)14-7-9-4-3-5-10(13)6-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)

InChI Key

RQEWDLKDPJJMTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

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